molecular formula C18H18N4O2S B2371654 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1396808-00-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2371654
CAS No.: 1396808-00-6
M. Wt: 354.43
InChI Key: YNPSMMYECKFUEG-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a research-grade small molecule recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for noxious cold and a wide range of endogenous and environmental irritants, including reactive oxygen species. Its activation is implicated in the pathophysiology of neuropathic and inflammatory pain, as well as airway inflammation and cough. This compound functions by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. As described in patent literature, this specific chemical scaffold is designed for high potency and selectivity against TRPA1, making it a valuable in vitro and in vivo tool compound for investigating the channel's role in pain signaling pathways and related neuroinflammatory conditions. Researchers utilize this antagonist to dissect TRPA1-mediated mechanisms in disease models and to explore potential therapeutic strategies for pain management and sensory disorders.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(14-8-11-25-12-14)19-9-10-21-18(24)22(15-4-2-1-3-5-15)16(20-21)13-6-7-13/h1-5,8,11-13H,6-7,9-10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPSMMYECKFUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of 398.5 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC19H22N6O2S
Molecular Weight398.5 g/mol
CAS Number1396766-46-3

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance, derivatives of triazole have shown potent activity against both Gram-positive and Gram-negative bacteria. In one study, triazole hybrids demonstrated minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin and ciprofloxacin .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Triazoles are commonly utilized in clinical settings for their efficacy against fungal infections. The compound may share similar antifungal mechanisms due to the presence of the triazole moiety, which disrupts fungal cell membrane synthesis.

Anticancer Activity

Several studies have explored the anticancer properties of triazole derivatives. The compound's structure suggests it may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. For example, triazole-based compounds have been reported to exhibit cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of compounds with thiophene and triazole structures has been noted in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial activity of several triazole derivatives, including those with thiophene substituents. The results indicated that certain modifications significantly enhanced the antibacterial potency against resistant strains .
  • Anticancer Research : In vitro studies demonstrated that triazole-containing compounds could effectively reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
  • Anti-inflammatory Mechanism : A study focused on the anti-inflammatory properties of thiophene derivatives found that these compounds could inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety, such as N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide, have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : Studies have shown that triazole derivatives can be effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) often lower than those of traditional antibiotics .
CompoundActivityMIC (μg/mL)
Triazole derivativeAgainst MRSA0.25 - 2
Ciprofloxacin-triazole hybridAgainst MRSA0.046 - 3.11

Antifungal Properties

Research highlights the antifungal potential of triazole compounds against various fungal pathogens. For example, certain derivatives have shown effectiveness comparable to standard antifungal treatments like fluconazole .

Other Pharmacological Activities

Beyond antimicrobial properties, triazoles have been studied for their roles as neuroprotectants and in cancer therapy. The diverse biological activities include:

  • Antiviral : Some triazole derivatives have been evaluated for antiviral activity against viruses such as influenza and HIV.

Case Studies

A notable study synthesized a series of triazole-based compounds and evaluated their biological activities. The results indicated that modifications to the phenyl ring significantly influenced the antimicrobial potency .

Fungicides

Compounds similar to this compound are being explored as potential fungicides in agriculture due to their efficacy against plant pathogens.

Pesticides

The incorporation of thiophene and triazole structures in pesticide formulations has shown promise in providing broad-spectrum pest control while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Carboxamides

Compound A: N-(2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (VU0540616-1)
This compound () replaces the thiophene ring with a benzothiazole. Key differences include:

  • Hydrogen-bonding capacity : Benzothiazole introduces an additional aromatic nitrogen, increasing hydrogen-bond acceptor count (6 vs. 5 in the thiophene analog).
  • Lipophilicity : The benzothiazole’s fused aromatic system likely enhances lipophilicity compared to the smaller thiophene.
  • Synthetic complexity : Benzothiazole synthesis may require additional steps, such as cyclization, compared to thiophene derivatization.
Property Thiophene-3-carboxamide Derivative Benzothiazole-2-carboxamide (VU0540616-1)
H-bond donors 1 1
H-bond acceptors 5 6
Rotatable bonds 6 6
Topological polar surface area ~106 Ų (estimated) 106 Ų
Molecular weight ~424 g/mol (estimated) 437.5 g/mol

The benzothiazole variant’s higher molecular weight and altered electronic profile may influence target binding in pharmacological contexts .

Antimicrobial Triazolone-Quinolone Hybrids

Compounds 7a/7b (): These derivatives combine triazolone with fluoroquinolone cores (e.g., norfloxacin/ciprofloxacin). Unlike the target compound, they feature:

  • Extended conjugation: Quinolone moieties enhance DNA gyrase/topoisomerase IV inhibition, a mechanism absent in the simpler thiophene-carboxamide.
  • Biological activity : Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting the triazolone’s role in enhancing membrane permeability or target affinity.

Q & A

Basic Question: What are the key considerations for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclization of triazole derivatives and coupling with thiophene-3-carboxamide. Critical parameters include:

  • Temperature control (e.g., reflux conditions for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF for cyclization; acetonitrile for intermediate steps).
  • Protection/deprotection strategies for reactive functional groups (e.g., amide formation under anhydrous conditions).
  • Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Multi-technique validation : Combine 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight.
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or hydrogen bonding. For example, WinGX can analyze anisotropic displacement parameters to validate crystal packing .
  • Case Study : A discrepancy in NH proton chemical shifts (NMR) vs. crystallographic H-bonding distances was resolved by re-examining solvent effects in NMR samples .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., cyclopropyl vs. phenyl group integration).
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C=N, ~1600 cm1^{-1}) stretches.
  • Mass spectrometry : HRMS to verify molecular formula (e.g., [M+H]+^+ at m/z 412.1542) .

Advanced Question: How can computational modeling aid in elucidating its mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases. For example, the thiophene carboxamide group may interact with hydrophobic pockets.
  • MD simulations : GROMACS can simulate ligand-receptor stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence.
  • Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC50_{50}) to refine models .

Basic Question: What are the recommended protocols for optimizing reaction yields?

Methodological Answer:

  • Stepwise monitoring : Use TLC or HPLC to track intermediates (e.g., triazole formation at Rf_f = 0.3 in ethyl acetate/hexane).
  • Catalyst screening : Test bases like triethylamine or DBU for amide coupling efficiency.
  • Yield optimization : Adjust stoichiometry (1.2:1 ratio of triazole to carboxamide) and reaction time (6–12 hours) .

Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Replace cyclopropyl with other strained rings (e.g., aziridine) to assess steric effects.
  • Functional group swaps : Substitute thiophene-3-carboxamide with furan or pyridine derivatives to modulate polarity.
  • In vitro screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Prioritize compounds with >50% inhibition at 10 μM .

Basic Question: What are the potential biological targets for this compound?

Methodological Answer:

  • Enzyme inhibition : Target 5-lipoxygenase (5-LOX) or phosphodiesterase-4 (PDE4) based on structural similarity to known inhibitors.
  • Receptor binding : Screen for affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement assays.
  • In vitro validation : Use ELISA or fluorescence polarization to quantify IC50_{50} values .

Advanced Question: How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility.
  • Nanoparticle encapsulation : Formulate with PLGA nanoparticles (size <200 nm) to improve bioavailability .

Basic Question: How to validate compound purity before biological testing?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to confirm >98% purity. Monitor UV absorbance at 254 nm.
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C20H _{20}H _{19}N5O _5O _2S $: C 62.33%, H 4.97%, N 18.17%).
  • Thermal analysis : DSC to verify a single melting point (e.g., 180–182°C) .

Advanced Question: What interdisciplinary approaches integrate synthesis and computational biology?

Methodological Answer:

  • Fragment-based drug design : Combine synthetic triazole-thiophene scaffolds with virtual screening of ZINC15 libraries.
  • Machine learning : Train Random Forest models on existing SAR data to predict novel analogs with improved logP or pIC50 _{50}.
  • Collaborative workflows : Use platforms like KNIME to automate data integration from synthesis, docking, and assay results .

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